2-(benzenesulfonyl)-1-(4-chlorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine
Description
Properties
IUPAC Name |
2-(benzenesulfonyl)-1-(4-chlorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2S/c20-16-10-8-15(9-11-16)19-18-7-4-12-21(18)13-14-22(19)25(23,24)17-5-2-1-3-6-17/h1-12,19H,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUVYVEXUWPCPQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CN21)C3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzenesulfonyl)-1-(4-chlorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 4-chlorobenzaldehyde and phenylsulfonyl chloride in the presence of a base can lead to the formation of the desired compound. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional steps may be included to ensure the compound’s purity and stability. Techniques such as crystallization, distillation, and chromatography are often employed in the purification process.
Chemical Reactions Analysis
Types of Reactions
2-(benzenesulfonyl)-1-(4-chlorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.
Scientific Research Applications
2-(benzenesulfonyl)-1-(4-chlorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(benzenesulfonyl)-1-(4-chlorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, or metabolic activity.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Pyrrolo[1,2-a]pyrazine Core
Sulfonyl Group Modifications
- 2-(4-Methoxy-3-methylbenzenesulfonyl)-1-(4-methoxyphenyl)-pyrrolo[1,2-a]pyrazine () Replaces benzenesulfonyl with a methoxy-substituted sulfonyl group. The 4-methoxyphenyl substituent increases lipophilicity but reduces polarity compared to the 4-chlorophenyl group .
2-(2,5-Dimethoxybenzenesulfonyl)-1-(2,5-dimethoxyphenyl)-pyrrolo[1,2-a]pyrazine ()
Aryl Substituent Variations
3-(4-Chlorophenyl)pyrrolo[1,2-a]pyrazine-6-carbaldehyde ()
- Lacks the benzenesulfonyl group but introduces a formyl group at position 4.
- The aldehyde functionality increases reactivity, enabling further derivatization (e.g., Schiff base formation).
- NMR data (δ 9.93 ppm for aldehyde proton) highlights distinct electronic environments compared to sulfonyl-containing analogues .
3-(1-(4-Methoxyphenyl)-meth-(Z)-ylidene)-1-methyl-pyrrolo[1,2-a]pyrazine ()
Core Heterocycle Modifications
Imidazo[1,2-a]pyrazine Derivatives
- N-(4-Chlorophenyl)imidazo[1,2-a]pyrazine-2-carboxamide () Replaces the pyrrolo[1,2-a]pyrazine core with imidazo[1,2-a]pyrazine. Demonstrated antimicrobial activity, suggesting the imidazo core may enhance bioactivity compared to pyrrolo analogues .
Triazole and Pyridine Hybrids
Functional Group Comparisons
Key Findings and Implications
Sulfonyl vs. Carboxamide Groups : Sulfonyl-containing derivatives (e.g., main compound) exhibit higher stability and electron-withdrawing effects, whereas carboxamide analogues (e.g., ) show enhanced solubility and bioactivity .
Chlorophenyl vs. Methoxyphenyl : The 4-chlorophenyl group increases lipophilicity and steric bulk, favoring membrane penetration, while methoxyphenyl groups improve solubility but may reduce target affinity .
Core Heterocycle Impact : Imidazo[1,2-a]pyrazine derivatives demonstrate superior antimicrobial activity compared to pyrrolo analogues, likely due to additional hydrogen-bonding sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
